3-(Chloromethyl)-3-ethylhexane
Description
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-3-ethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-7-9(5-2,6-3)8-10/h4-8H2,1-3H3 |
InChI Key |
IAUYDDPOQYWGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethylhexane typically involves the chloromethylation of 3-ethylhexane. This process can be achieved through the reaction of 3-ethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-ethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of ethers, amines, or esters.
Oxidation: Production of alcohols or carboxylic acids.
Reduction: Generation of alkanes or alkenes.
Scientific Research Applications
3-(Chloromethyl)-3-ethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-ethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural and Functional Analogues
Aliphatic Chlorinated Compounds
3-Chloro-3-ethylhexane (C₈H₁₇Cl)
- Molecular Weight : ~148.67 g/mol
- Structure : A tertiary chloroalkane lacking the chloromethyl group.
- Reactivity : Tertiary chlorides typically undergo SN1 mechanisms due to stable carbocation formation. However, the absence of a chloromethyl group reduces its utility in further functionalization compared to 3-(chloromethyl)-3-ethylhexane.
1-Chlorohexane (C₆H₁₃Cl)
- Molecular Weight : 120.62 g/mol
- Structure : A linear primary chloride.
- Reactivity : Higher reactivity in SN2 reactions due to accessible primary carbon, but lacks the steric protection and branching of this compound .
Bis(chloromethyl)ether (BCME, C₂H₄Cl₂O) Molecular Weight: 134.96 g/mol Structure: A highly toxic ether with two chloromethyl groups. Key Difference: BCME’s carcinogenicity and extreme reactivity (e.g., alkylating agent) contrast sharply with the aliphatic stability of this compound .
Aromatic and Heterocyclic Chloromethyl Compounds
3-(Chloromethyl)benzonitrile (C₈H₆ClN)
- Molecular Weight : 151.59 g/mol
- Structure : Aromatic ring with chloromethyl and nitrile groups.
- Applications : Used in pharmaceuticals and agrochemicals due to its aromatic reactivity, unlike the aliphatic nature of this compound .
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Molecular Weight : 224.66 g/mol
- Structure : Benzisoxazole core with chloromethyl and acetamide groups.
- Reactivity : The chloromethyl group enables nucleophilic substitutions for drug development, but the aromatic heterocycle confers distinct electronic properties compared to aliphatic systems .
Physical and Chemical Properties Comparison
| Compound | Boiling Point (°C, estimated) | Solubility (Polarity) | Reactivity Profile |
|---|---|---|---|
| This compound | ~190–200 | Low (non-polar) | Moderate SN1/SN2 due to steric hindrance |
| 1-Chlorohexane | 134 | Low | High SN2 reactivity |
| BCME | 106 | Moderate | Extremely reactive (alkylation) |
| 3-(Chloromethyl)benzonitrile | 250–260 | Moderate | Aromatic electrophilic substitution |
Key Observations :
- Branching Effects : The tertiary carbon in this compound lowers its boiling point compared to linear analogues (e.g., 1-chlorohexane) but increases steric hindrance, slowing nucleophilic substitutions.
- Chloromethyl Group : Enhances versatility in synthesis (e.g., further alkylation or elimination reactions) compared to simple chloroalkanes .
Biological Activity
3-(Chloromethyl)-3-ethylhexane is a chlorinated organic compound that has garnered interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
- Molecular Formula : C10H21Cl
- Molecular Weight : 192.73 g/mol
- IUPAC Name : this compound
- CAS Number : [Not specified in the available data]
Synthesis
The synthesis of this compound typically involves the chlorination of 3-ethylhexane, where chlorine is introduced at the chloromethyl position. This process can be accomplished through various methods, including radical chlorination or via the reaction of an alkyl halide with a suitable chlorinating agent.
The biological activity of this compound primarily stems from its ability to interact with cellular components. The chloromethyl group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This reactivity can lead to various biological effects, including:
- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cell lines, potentially making it a candidate for further investigation in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that chlorinated hydrocarbons can possess antimicrobial properties, although specific data on this compound is limited.
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies have shown that chlorinated compounds can induce apoptosis in cancer cell lines. For instance, a study on similar chlorinated alkanes demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) . While specific data on this compound is sparse, its structural similarity suggests potential for similar activity.
- Antimicrobial Properties : Research into related compounds has indicated that chlorinated hydrocarbons can inhibit the growth of bacteria and fungi. A study focusing on the antimicrobial effects of various alkyl halides found that certain chlorinated compounds exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli .
Toxicological Considerations
The biological activity of this compound raises concerns regarding its toxicity. Chlorinated compounds are often associated with adverse health effects, including:
- Carcinogenic Potential : Some studies have linked chlorinated hydrocarbons to increased cancer risk due to their ability to form reactive intermediates that can damage DNA.
- Environmental Impact : As a volatile organic compound (VOC), it may contribute to air pollution and has potential ecological effects.
Comparative Analysis
| Compound | Molecular Weight | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | 192.73 g/mol | Potential cytotoxicity and antimicrobial properties | Moderate |
| Similar Chlorinated Compounds | Varies | Antimicrobial and cytotoxic effects reported | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
